molecular formula C12H7Cl3OS B3301928 2-Phenyl-1-(2,4,5-trichlorothiophen-3-yl)ethanone CAS No. 91353-64-9

2-Phenyl-1-(2,4,5-trichlorothiophen-3-yl)ethanone

Cat. No. B3301928
CAS RN: 91353-64-9
M. Wt: 305.6 g/mol
InChI Key: JQAISNAJYOZHBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenyl-1-(2,4,5-trichlorothiophen-3-yl)ethanone is a chemical compound with the molecular formula C12H7Cl3OS . It has a molecular weight of 305.61 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of 2-Phenyl-1-(2,4,5-trichlorothiophen-3-yl)ethanone consists of a phenyl group (a benzene ring) attached to a thiophene ring via an ethanone linkage . The thiophene ring is substituted with three chlorine atoms . The exact 3D structure would need to be determined through further analysis such as X-ray crystallography or NMR spectroscopy.

Safety and Hazards

The safety data for 2-Phenyl-1-(2,4,5-trichlorothiophen-3-yl)ethanone indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . The compound is classified with the signal word "Warning" .

properties

IUPAC Name

2-phenyl-1-(2,4,5-trichlorothiophen-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl3OS/c13-10-9(11(14)17-12(10)15)8(16)6-7-4-2-1-3-5-7/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQAISNAJYOZHBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=C(SC(=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-1-(2,4,5-trichlorothiophen-3-yl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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